molecular formula C12H16IN3O4 B1408296 5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid CAS No. 1858240-16-0

5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Cat. No. B1408296
CAS RN: 1858240-16-0
M. Wt: 393.18 g/mol
InChI Key: YOPFMMYYCUBYJK-UHFFFAOYSA-N
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Description

Compounds with the “tert-Butoxycarbonyl” (or t-Boc) group are often used in organic synthesis. The t-Boc group is a common protecting group for amines, which prevents them from reacting during certain stages of synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These might include determining its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid and its derivatives have been extensively studied for their synthetic utility in creating complex heterocyclic structures. For instance, derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, such as amide, ester, 5-alkyl and acyl, and regiospecific N-im-alkyl and aralkyl derivatives, are synthesized through the Pictet-Spengler reaction, showcasing the compound's versatility in organic synthesis (Klutchko et al., 1991). Further, the compound serves as a precursor in the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives, highlighting its role in the development of fluorinated heterocycles, which are valuable in medicinal chemistry and agrochemical research (Banks & Thomson, 1984).

Mechanistic Studies and Reaction Development

The compound is also pivotal in mechanistic studies and the development of novel synthetic methodologies. For instance, its reactivity has been explored in the context of nucleophilic aromatic substitution reactions to generate novel tetracyclic derivatives, demonstrating its utility in generating complex and diverse molecular architectures (Changunda et al., 2020). Such studies not only expand the synthetic toolkit but also provide a deeper understanding of reaction mechanisms and the properties of the imidazo[4,5-c]pyridine scaffold.

Advanced Material and Ligand Design

Beyond organic synthesis, the compound's derivatives show potential in the design of ligands for metal coordination complexes. The research into mixed ligand fac-tricarbonyl complexes, for example, involves the use of related structures as ligands, demonstrating the compound’s applicability in creating complex coordination entities. These entities have implications for catalysis, materials science, and the development of diagnostic and therapeutic agents (Mundwiler et al., 2004).

Structural and Analytical Chemistry

In structural and analytical chemistry, derivatives of the compound have been utilized in crystallographic studies to elucidate molecular conformations and interactions. Such studies contribute to our understanding of molecular structures and are essential for the design of molecules with specific physical, chemical, or biological properties (Dhanalakshmi et al., 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be harmful if inhaled, or they might be irritants or corrosives .

properties

IUPAC Name

2-iodo-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN3O4/c1-12(2,3)20-11(19)16-5-4-6-7(8(16)9(17)18)15-10(13)14-6/h8H,4-5H2,1-3H3,(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPFMMYYCUBYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)N=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 3
5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 4
5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 5
5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 6
5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

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